

Comparative Crystallographic Analysis of 5-Bromo-3-ethynylpyridin-2-ylamine Analogs

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Compound of Interest

Compound Name: 5-Bromo-3-ethynylpyridin-2-ylamine

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A detailed guide for researchers, scientists, and drug development professionals on the structural analysis of substituted bromopyridines, offering insights into the crystallographic properties of key synthetic intermediates.

Introduction

While the specific crystallographic data for **5-Bromo-3-ethynylpyridin-2-ylamine** and its direct derivatives are not publicly available in crystallographic databases, a comparative analysis of structurally related compounds can provide valuable insights for researchers in medicinal chemistry and materials science. This guide presents a comparison of the X-ray crystallographic data for two related brominated aminopyridine derivatives: 2-Amino-5-bromopyridine and 2-Amino-3-bromo-5-methylpyridine. Understanding the solid-state structures of these analogs is crucial for predicting molecular packing, designing novel compounds with desired properties, and controlling polymorphism in drug development. These compounds share the core 2-aminopyridine scaffold with a bromine substituent, differing in the position of the bromine atom and the presence of a methyl group, which allows for an informative comparison of substituent effects on the crystal lattice.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for the two comparative compounds, allowing for a direct comparison of their unit cell dimensions, space groups, and other relevant structural parameters.

Parameter	2-Amino-5-bromopyridine	2-Amino-3-bromo-5-methylpyridine
Chemical Formula	C ₅ H ₅ BrN ₂	C ₆ H ₇ BrN ₂
Formula Weight	173.01	187.04
Crystal System	Monoclinic	Not specified in search results
Space Group	P2 ₁ /c	Not specified in search results
a (Å)	13.80	Not specified in search results
b (Å)	5.839	Not specified in search results
c (Å)	7.687	Not specified in search results
α (°)	90	Not specified in search results
β (°)	106.04	Not specified in search results
γ (°)	90	Not specified in search results
Volume (Å ³)	Not specified in search results	Not specified in search results
Z	4	Not specified in search results
CCDC Number	8103500[1]	706484[2]

Note: Detailed unit cell parameters for 2-Amino-3-bromo-5-methylpyridine were not available in the provided search results.

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of these compounds are crucial for reproducibility and for designing new experimental work.

Synthesis of Comparative Compounds:

Synthesis of 2-Amino-5-bromopyridine:

This compound can be synthesized from 2-aminopyridine. One common method involves the reaction of 2-aminopyridine with a brominating agent. For instance, 2-aminopyridine can be

reacted with phenyltrimethylammonium tribromide in a solvent like chloroform.[3][4] The reaction is typically stirred at room temperature for a couple of hours. The product is then isolated by washing the reaction mixture, separating the organic phase, and removing the solvent. Recrystallization from a suitable solvent such as benzene can be used for purification. [3]

Synthesis of 2-Amino-3-bromo-5-methylpyridine:

A method for the synthesis of 2-amino-3-bromo-5-methylpyridine involves the reduction of a nitro precursor.[5] Specifically, 2-bromo-5-methyl-3-nitropyridine is treated with a reducing agent like iron powder in acetic acid.[5] The reaction mixture is heated and then stirred at room temperature. After dilution with a solvent like ethyl acetate and filtration, the product is isolated by neutralizing the acid and extracting with an organic solvent.[5]

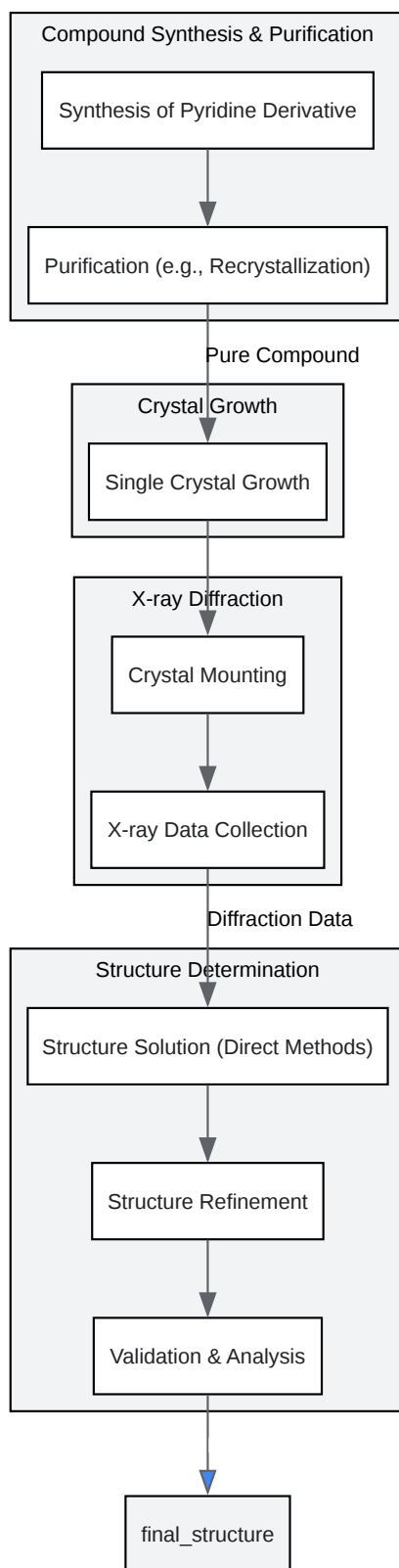
X-ray Crystallography Protocol (General for Small Organic Molecules):

The determination of the crystal structure for small organic molecules like the ones discussed generally follows these steps:

- **Crystal Growth:** Single crystals of suitable size and quality are grown. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent. For 2-Amino-5-bromopyridine, crystals have been obtained from a methanol solution.[6]
- **Data Collection:** A single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector.[7] For organic compounds, monochromatic Cu K α radiation is often used.[8]
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, often using direct methods for small molecules, to generate an initial electron density map.[7] This map is then used to build a model of the molecule, which is subsequently refined against the experimental data to obtain the final, accurate crystal structure.[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the X-ray crystallographic analysis of a small organic molecule.



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General workflow for small molecule X-ray crystallography.

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